molecular formula C16H11ClN4O B4701751 6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide

6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B4701751
M. Wt: 310.74 g/mol
InChI Key: IRHWDJZRONSYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide is a synthetic small molecule featuring a fused imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and an indole-5-yl carboxamide group at position 2. This structure places it within the imidazopyridine class, a scaffold known for its broad bioactivity in agrochemical and pharmaceutical research.

Properties

IUPAC Name

6-chloro-N-(1H-indol-5-yl)imidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O/c17-11-1-4-15-20-14(9-21(15)8-11)16(22)19-12-2-3-13-10(7-12)5-6-18-13/h1-9,18H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHWDJZRONSYTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1NC(=O)C3=CN4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide typically involves the construction of the indole and imidazo[1,2-a]pyridine rings followed by their coupling. One common method involves the cyclization of appropriate precursors under high-temperature conditions . For instance, the reaction of a hydrazone with dihydrofuran in the presence of a catalyst can yield the desired indole derivative .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization from dimethylformamide .

Chemical Reactions Analysis

Substitution Reactions at the Chloro Position

The 6-chloro group undergoes nucleophilic aromatic substitution (SNAr) under mild conditions due to electron-deficient aromatic systems. Key reactions include:

Reaction TypeConditions/ReagentsProduct/ApplicationSource Citations
Amine substitutionNH₃/EtOH, 80°C, 12h6-aminoimidazo[1,2-a]pyridine derivative
Thiol substitutionNaSH, DMF, 100°C6-sulfhydryl analog for further coupling
Suzuki-Miyaura couplingPd(PPh₃)₄, arylboronic acid, K₂CO₃Biaryl derivatives for SAR studies

The chloro group’s reactivity is enhanced by the electron-withdrawing carboxamide and indole groups, facilitating displacement even without harsh conditions.

Functionalization of the Carboxamide Group

The carboxamide (-CONH-) moiety participates in:

  • Hydrolysis :
    Acidic (HCl/H₂O, reflux) or basic (NaOH/EtOH) hydrolysis yields 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a precursor for ester/amide derivatization.

  • Amide bond modifications :
    Reacts with Grignard reagents (e.g., RMgX) to form ketones or with LiAlH₄ to produce amines .

Indole Ring Reactivity

The N-1H-indol-5-yl group enables:

ReactionConditionsOutcomeSource Citations
Electrophilic substitutionHNO₃/H₂SO₄ (nitration)5-nitroindole derivatives
Buchwald-Hartwig couplingPd₂(dba)₃, Xantphos, aryl halidesCross-coupled aryl-indole hybrids

The indole’s electron-rich C-3 position is prone to electrophilic attack, enabling diversification .

Imidazo[1,2-a]pyridine Core Modifications

The fused imidazo-pyridine system undergoes:

  • Oxidation :
    MnO₂ or KMnO₄ oxidizes the imidazole ring to imidazolinones, altering bioactivity .

  • Reduction :
    H₂/Pd-C reduces the pyridine ring to piperidine under high pressure, increasing solubility .

Cyclization and Ring-Forming Reactions

The compound serves as a scaffold for synthesizing polycyclic systems:

ProcessReagents/ConditionsProductSource Citations
Intramolecular cyclizationCuI, DMF, 120°CTricyclic benzimidazo-imidazopyridines
Photochemical [2+2] cycloadditionUV light, dienophilesFused cyclobutane derivatives

Metal-Catalyzed Cross-Couplings

Palladium/copper-mediated reactions enable C–C/C–N bond formation:

Reaction TypeCatalytic SystemApplicationsSource Citations
Sonogashira couplingPdCl₂(PPh₃)₂, CuI, alkyneAlkynylated analogs for kinase inhibition
Ullmann couplingCuI, 1,10-phenanthroline, aryl halideAryl-extended derivatives

Acid/Base-Mediated Rearrangements

Under strong acids (H₂SO₄) or bases (t-BuOK), the compound undergoes:

  • Ring-opening of the imidazo-pyridine to form linear diamines.

  • Tautomerization between indole NH and carboxamide oxygen.

Key Research Findings:

  • Bioactivity correlation : Suzuki coupling products (e.g., 6-aryl analogs) show enhanced antiproliferative activity (IC₅₀ = 0.8–2.1 µM) against cancer cell lines .

  • Solubility optimization : Reduction of the pyridine ring improves aqueous solubility by 10-fold, critical for in vivo studies .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives, including 6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide. This compound has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has been noted for its ability to target specific kinases involved in cancer progression, making it a candidate for targeted therapy.

Case Study: Inhibition of Tumor Growth

In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the viability of breast and lung cancer cell lines. The IC50 values were reported to be in the low micromolar range, indicating potent activity against these cancers .

Anti-inflammatory Properties

The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are also noteworthy. Research indicates that this compound can modulate inflammatory pathways:

  • Cytokine Modulation : This compound has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models, suggesting its potential use in treating inflammatory diseases.

Data Table: Anti-inflammatory Effects

CompoundCytokine InhibitionModel Used
6-chloro-N-1H-indol-5-yimidazoTNF-alpha, IL-6Macrophage Cell Line
Control (No Treatment)--

Biochemical Research Applications

Beyond therapeutic uses, this compound serves as a valuable tool in biochemical research:

  • Protein Kinase Inhibition : The compound is utilized to study kinase signaling pathways due to its specificity for certain kinases involved in cellular processes.

Case Study: Kinase Activity Assays

In assays designed to evaluate kinase activity, the compound effectively inhibited several kinases at nanomolar concentrations, providing insights into kinase regulation and signaling pathways relevant to cancer biology .

Mechanism of Action

The mechanism of action of 6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole and imidazo[1,2-a]pyridine moieties can bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Fluazaindolizine (CAS No. 1254304-22-7)

Structural Differences :

  • Core : Both compounds share the imidazo[1,2-a]pyridine backbone.
  • Substituents :
    • Fluazaindolizine: 8-chloro, 6-(trifluoromethyl), and N-phenylsulfonyl groups.
    • Target compound: 6-chloro and N-indol-5-yl carboxamide.
  • Functional Groups : Fluazaindolizine is a sulfonamide, whereas the target compound is a carboxamide.

Functional Implications :

  • Application: Fluazaindolizine is a next-generation sulfonamide nematicide (Salibro™) effective against root-knot nematodes . The carboxamide in the target compound may redirect activity toward non-nematicidal targets, such as kinase inhibition or antimicrobial pathways.
  • Toxicity: Fluazaindolizine exhibits low mammalian toxicity (LD₅₀ > 2000 mg/kg in rats) and minimal environmental persistence due to its sulfonamide group .

Table 1: Key Structural and Functional Comparisons

Feature Fluazaindolizine Target Compound
Core Structure Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine
Position 6 Substituent Trifluoromethyl Chlorine
Position 8 Substituent Chlorine None
Functional Group Sulfonamide Carboxamide (indole-linked)
Primary Application Nematicide Unknown (research-stage compound)

Imidazo[4,5-b]pyridine Derivatives

Example : 6-Chloro-2-thioxo-1H,3H-imidazo[4,5-b]pyridine ()

  • Structural Differences :
    • Core : Imidazo[4,5-b]pyridine (vs. [1,2-a] in the target compound).
    • Substituents : Thioxo group at position 2 and chlorine at position 4.

Functional Implications :

  • Solubility : The sulfur atom may increase lipophilicity compared to the carboxamide group in the target compound.

Table 2: Physicochemical Properties

Property 6-Chloro-2-thioxo-imidazo[4,5-b]pyridine Target Compound
Melting Point 345–348°C Not reported
Key IR Stretches 3440 cm⁻¹ (NH), 1200 cm⁻¹ (C=S) Expected NH/amide stretches
Solubility Likely low (thioxo group) Moderate (carboxamide polarity)

Patent-Derived Analogs ()

Several imidazo[1,2-a]pyridine derivatives in a 2023 European patent application feature diverse substituents:

  • Example : 1-[(6-chloro-3-pyridinyl)methyl]-8-nitro-imidazo[1,2-a]pyridine.
  • Structural Contrasts :
    • Nitro and methyl groups vs. the indole carboxamide in the target compound.
    • Alkyl or aryl substitutions at position 1.

Functional Implications :

  • Agrochemical Potential: Nitro and trifluoromethyl groups in analogs suggest optimization for pest control . The indole group in the target compound may instead favor medicinal chemistry applications.
  • Stability : Electron-withdrawing groups (e.g., nitro) could reduce metabolic stability compared to the carboxamide.

Biological Activity

The compound 6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide (CAS Number: 951971-99-6) is a member of the imidazopyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular FormulaC16_{16}H11_{11}ClN4_{4}O
Molar Mass310.74 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Recent studies have indicated that compounds within the imidazopyridine class exhibit significant anticancer properties. Specifically, This compound has shown promise in inhibiting various cancer cell lines through multiple mechanisms:

  • Inhibition of Kinases : The compound has been identified as a potent inhibitor of specific kinases involved in tumor progression. For instance, it has been shown to inhibit the activity of EGFR (Epidermal Growth Factor Receptor), which is crucial in many cancers .
  • Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells by activating intrinsic pathways, leading to cell death .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by blocking signaling pathways associated with inflammation. This mechanism is particularly relevant in diseases characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Activity

Another area of interest is the antiviral potential of This compound . Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes essential for the life cycle of viruses such as HCMV (Human Cytomegalovirus) . This suggests potential applications in treating viral infections.

Case Study 1: Anticancer Efficacy

In a study conducted on human lung cancer cells, treatment with This compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM. The study utilized flow cytometry to assess apoptosis rates, revealing an increase in early apoptotic cells after treatment .

Case Study 2: Anti-inflammatory Effects

A separate investigation assessed the anti-inflammatory effects of this compound using a murine model of colitis. Mice treated with This compound showed reduced levels of inflammatory markers and improved histological scores compared to control groups .

The biological activities of This compound can be attributed to its ability to interact with various molecular targets:

  • Kinase Inhibition : The compound binds to ATP-binding sites on kinases like EGFR and IRAK4, disrupting their function and downstream signaling pathways.
  • Cytokine Modulation : By inhibiting transcription factors such as NF-kB, it reduces the expression of inflammatory cytokines.
  • Viral Enzyme Targeting : The compound may inhibit viral polymerases or proteases essential for viral replication.

Q & A

Basic: What synthetic strategies are recommended for preparing 6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via sequential coupling reactions, as demonstrated in imidazo[1,2-a]pyridine scaffold synthesis. Key steps include:

  • Microwave-assisted cyclization : Use trifluoroacetic acid (TFA) as a catalyst in methanol/water (1:2 v/v) under controlled microwave conditions (e.g., 100°C, 30 min) to improve yield and reduce side products .
  • Substituent introduction : Optimize halogenation (e.g., chloro-substitution) at the indole or pyridine rings using N-chlorosuccinimide (NCS) in DMF at 0–25°C .
  • Yield optimization : Adjust stoichiometry (1:1 molar ratio of precursors) and use inert atmospheres (N₂/Ar) to minimize oxidation.

Example Data from Literature:

PrecursorCatalystYield (%)Melting Point (°C)
Indole-5-amine derivativeTFA66–67202–207

Advanced: How do structural modifications at the indole or imidazopyridine moieties influence bioactivity?

Methodological Answer:

  • Indole substituents : Introduce electron-withdrawing groups (e.g., -Cl at C6) to enhance binding affinity to kinase targets (e.g., EGFR). Compare IC₅₀ values in enzymatic assays .
  • Imidazopyridine modifications : Replace the carboxamide group with esters or ethers to alter lipophilicity and bioavailability. Use logP calculations and in vitro permeability assays (Caco-2 models) .
  • SAR studies : Test analogs with pyrrolidinyl or pyridinyl substitutions for antiviral activity via plaque reduction assays (e.g., against HSV-1) .

Key Finding : The chloro group at C6 improves metabolic stability by reducing cytochrome P450-mediated oxidation .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural confirmation :
    • ¹H/¹³C NMR : Identify proton environments (e.g., indole NH at δ 10–12 ppm, imidazopyridine aromatic protons at δ 7–8 ppm) .
    • IR spectroscopy : Confirm carboxamide C=O stretch (~1680–1720 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Purity assessment :
    • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient (95–5% over 20 min) and UV detection at 254 nm .
    • Mass spectrometry : ESI-MS in positive ion mode to verify [M+H]⁺ (calculated m/z: ~383.8) .

Advanced: How can computational modeling predict pharmacokinetic properties?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., PARP-1). Prioritize poses with ΔG < −8 kcal/mol and hydrogen bonds to key residues (e.g., Ser904) .
  • ADMET prediction : Employ SwissADME or ADMETLab to estimate:
    • Lipinski’s Rule of Five : logP <5, molecular weight <500 Da.
    • BBB permeability : Use BOILED-Egg model; predict CNS activity if logBB >0.3 .
  • Metabolic stability : Simulate CYP3A4/2D6 interactions via Schrödinger’s QikProp to identify labile sites (e.g., N-dechlorination) .

Data Contradiction: How to resolve discrepancies in reported biological activity across studies?

Methodological Answer:

  • Assay standardization : Compare protocols for cytotoxicity (e.g., MTT vs. resazurin assays) and ensure consistent cell lines (e.g., HepG2 vs. HEK293) .
  • Orthogonal validation : Confirm IC₅₀ values using SPR (surface plasmon resonance) for binding affinity and transcriptomics for pathway activation .
  • Batch variability : Analyze synthetic batches via LC-MS to rule out impurities (e.g., des-chloro byproducts) affecting activity .

Case Study : A 10-fold difference in anticancer activity was traced to residual DMSO in cell culture media, which potentiates apoptosis in some lines .

Advanced: What in vivo models are suitable for evaluating therapeutic potential?

Methodological Answer:

  • Xenograft models : Administer 10–50 mg/kg (oral/i.p.) in BALB/c nude mice with HT-29 colon tumors. Monitor tumor volume via caliper measurements and validate via PET imaging .
  • PK/PD studies : Collect plasma at 0.5, 2, 6, 24 h post-dose. Quantify compound levels via UPLC-MS/MS and correlate with biomarker modulation (e.g., p-ERK reduction) .
  • Toxicity screening : Assess hepatorenal function (ALT, creatinine) and hematological parameters after 28-day repeated dosing .

Basic: How to troubleshoot low yields in the final coupling step?

Methodological Answer:

  • Catalyst screening : Test Pd(OAc)₂/Xantphos vs. CuI/1,10-phenanthroline for Buchwald-Hartwig amidation .
  • Solvent optimization : Replace DMF with NMP to reduce side reactions at >100°C .
  • Workup adjustments : Use aqueous NH₄Cl to quench unreacted reagents and purify via flash chromatography (silica gel, EtOAc/hexane 3:7) .

Advanced: What strategies enhance selectivity for kinase targets over off-target enzymes?

Methodological Answer:

  • Covalent inhibition : Introduce acrylamide groups for Michael addition with cysteine residues (e.g., EGFR Cys797) .
  • Allosteric modulation : Design analogs with bulkier substituents (e.g., tert-butyl) to exploit hydrophobic pockets adjacent to the ATP-binding site .
  • Proteome-wide profiling : Use KINOMEscan to quantify binding to 468 kinases at 1 µM. Prioritize analogs with >100-fold selectivity .

Basic: How to assess stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC at 0, 6, 24 h .
  • Photostability : Expose to UV light (320–400 nm) for 48 h and quantify remaining compound via LC-MS .
  • Lyophilization : Test stability in lyophilized form (4°C) vs. solution (-20°C) over 6 months .

Advanced: Can cryo-EM or X-ray crystallography resolve binding modes?

Methodological Answer:

  • Co-crystallization : Soak protein crystals (e.g., PARP-1) with 5 mM compound for 24 h. Resolve structures at 2.0 Å resolution using synchrotron radiation .
  • Cryo-EM : For membrane targets (e.g., GPCRs), use nanodisc-embedded receptors and collect data at 300 kV with a K3 direct detector .
  • Validation : Overlay computational docking poses with experimental electron density maps to refine force field parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
6-chloro-N-1H-indol-5-ylimidazo[1,2-a]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.